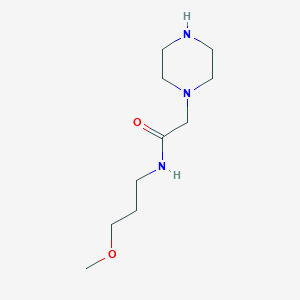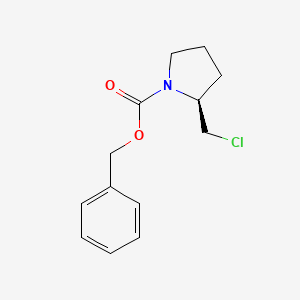
(S)-1-N-Cbz-2-chloromethyl-pyrrolidine
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity with other substances.科学的研究の応用
Pyrrolidine Chemistry and Synthesis
Pyrrolidines are significant in various applications due to their biological effects and utility in medicine, industry (e.g., dyes, agrochemical substances). A study focused on the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting their potential in modern science and industrial applications (Żmigrodzka et al., 2022).
Chiral Pyrrolidine Derivatives Synthesis
Chiral pyrrolidine derivatives, containing a β-amino acid moiety, were synthesized using stereospecific methods. This process involved utilizing natural terpenes like (+)-α-pinene, indicating the scope of pyrrolidine derivatives in creating complex chiral compounds (Vega‐Peñaloza et al., 2013).
Crystal Structure Analysis
The study of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide synthesized from Cbz-l-proline revealed insights into the crystal structure and the formation of a 1-dimensional network through hydrogen bonds, which is crucial for understanding the molecular architecture of such compounds (Chen et al., 2011).
Enantiospecific Synthesis from Carbohydrates
The enantiospecific synthesis of (R)- and (S)-proline from carbohydrates, followed by conversion to N-Cbz derivatives, demonstrates a unique approach to creating pyrrolidine derivatives from bio-based sources (Mazzini et al., 1998).
Combinatorial Chemistry in Solution
A novel approach in combinatorial chemistry for synthesizing highly substituted pyrrolidines through multicomponent domino reactions was explored, highlighting the versatility of pyrrolidine derivatives in complex chemical syntheses (Tietze et al., 2002).
Asymmetric Synthesis
The development of asymmetric "clip-cycle" synthesis of pyrrolidines and spiropyrrolidines emphasized the significance of these compounds in drug discovery programs. This method allowed the creation of various substituted pyrrolidines with high enantioselectivity, demonstrating their potential in pharmaceutical applications (Maddocks et al., 2020).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicological properties. This can include its LD50, potential health effects, safety precautions, and disposal methods.
将来の方向性
Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesizing the compound.
For a specific compound like “(S)-1-N-Cbz-2-chloromethyl-pyrrolidine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you’re affiliated with a research institution, you might have access to databases like SciFinder or Reaxys which could provide more information. Otherwise, resources like Google Scholar or PubMed can be good places to start your search. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.
特性
IUPAC Name |
benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBVPAKNFVYLA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558193 | |
| Record name | Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
CAS RN |
61350-66-1 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-, phenylmethyl ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61350-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61350-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



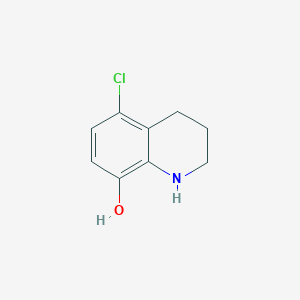

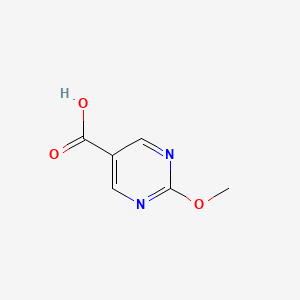
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368197.png)
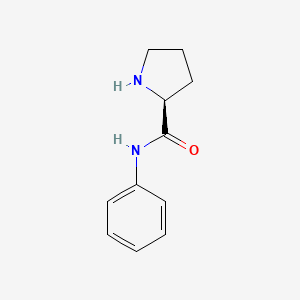

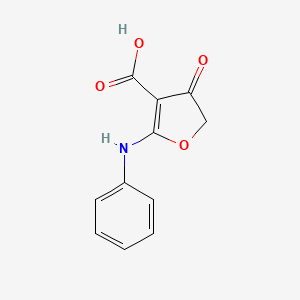
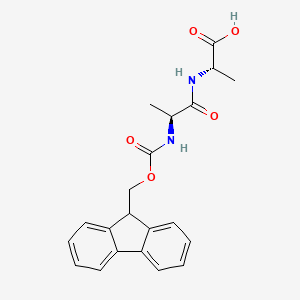
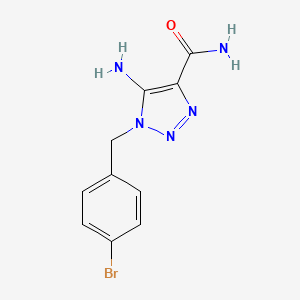
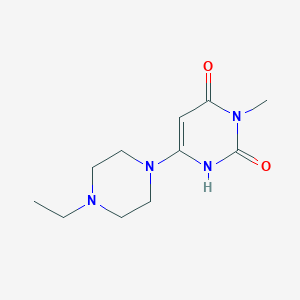
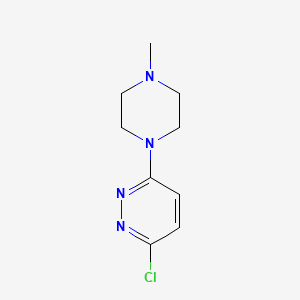
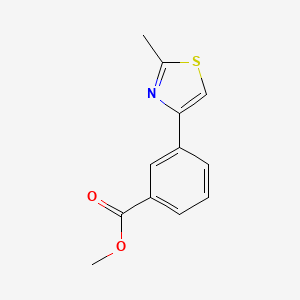
![3-[(Prop-2-ynylamino)sulfonyl]benzoic acid](/img/structure/B1368223.png)
